S2101
Description
Contextualization within Biological Systems and Pathways
LSD1 is involved in numerous biological pathways, and its dysregulation has been implicated in the development and progression of various diseases, particularly cancer. As a demethylase, LSD1's activity can repress or activate gene transcription depending on the context and its interaction with other proteins. By inhibiting LSD1, S 2101 can modulate the methylation state of histone proteins, leading to alterations in gene expression profiles. Research has shown that S2101 can influence key cellular pathways, such as the AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov
Rationale for Academic Investigation
The primary rationale for the academic investigation of S 2101 stems from the critical role of LSD1 in disease pathogenesis, particularly in various cancers. Given that LSD1 is often overexpressed or aberrantly active in tumor cells, inhibiting its function presents a promising therapeutic strategy. nih.gov Academic research aims to understand the precise mechanisms by which S 2101 inhibits LSD1, its effects on downstream signaling pathways, and its potential to selectively target cancer cells while minimizing impact on normal cells. The investigation into S 2101 contributes to the broader effort of developing epigenetic therapies for cancer and other diseases. nih.gov
Overview of Research Trajectories
Research trajectories involving S 2101 include detailed in vitro studies to characterize its inhibitory activity against LSD1 and related enzymes, such as monoamine oxidases (MAO-A and MAO-B). nih.govnih.govnih.gov Investigations also focus on its effects on cancer cell lines, examining impacts on cell viability, proliferation, apoptosis, and autophagy. nih.gov Furthermore, researchers are exploring the specific molecular pathways affected by S 2101, such as the AKT/mTOR signaling cascade. nih.gov Future research directions involve evaluating its efficacy in in vivo models and exploring potential synergistic effects when combined with other therapeutic agents. nih.gov
Detailed Research Findings
Studies have characterized S 2101 as a potent and selective inhibitor of LSD1. Its inhibitory activity has been quantified through various biochemical assays.
Table 1: Enzyme Inhibition Data for S 2101
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Kᵢnact/Kᵢ (M⁻¹s⁻¹) |
| LSD1 | 0.99 nih.govnih.govnih.gov | 0.61 nih.govnih.govnih.gov | 4560 nih.govnih.gov |
| MAO-B | >100 nih.gov | 17 nih.govnih.govnih.gov | 18 nih.govnih.gov |
| MAO-A | >100 nih.gov | 110 nih.govnih.govnih.gov | 60 nih.govnih.gov |
These data indicate that S 2101 exhibits significantly higher potency and selectivity for LSD1 compared to MAO-A and MAO-B. nih.govnih.govnih.gov
Further research has explored the cellular effects of S 2101, particularly in cancer models. In SKOV3 ovarian cancer cells, S 2101 treatment was found to decrease cell viability and induce both apoptosis and autophagy. nih.gov Mechanistically, these effects were associated with the suppression of the AKT/mTOR/p70S6K signaling pathway. nih.gov Specifically, S 2101 treatment suppressed the phosphorylation of mTOR and p70S6K. nih.gov Consistent with its role as an LSD1 inhibitor, S 2101 treatment in HEK293T cells resulted in a dose-dependent increase in the levels of H3K4me2, a known substrate of LSD1. nih.govnih.gov
Table 2: Selected Cellular Effects of S 2101 in SKOV3 Ovarian Cancer Cells
| Cellular Process | Observed Effect of S 2101 Treatment | Related Pathway/Mechanism |
| Cell Viability | Decreased nih.gov | - |
| Apoptosis | Induced nih.gov | Associated with autophagy nih.gov |
| Autophagy | Induced nih.gov | Associated with apoptosis, involves AKT/mTOR pathway suppression nih.gov |
| mTOR Phosphorylation | Suppressed nih.gov | AKT/mTOR/p70S6K pathway nih.gov |
| p70S6K Phosphorylation | Suppressed nih.gov | AKT/mTOR/p70S6K pathway nih.gov |
| H3K4me2 Levels | Increased (in HEK293T cells) nih.govnih.gov | LSD1 Inhibition nih.govnih.gov |
These findings highlight the multifaceted biological activities of S 2101 in cancer cells, mediated through its primary target LSD1 and subsequent impact on crucial signaling nodes like the AKT/mTOR pathway. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUZAFTJVLOIX-SBKWZQTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation at the Molecular and Cellular Level
Target Identification and Characterization
The antibacterial activity of FG-2101 is rooted in its ability to selectively engage and neutralize a single, vital molecular target within Gram-negative bacteria.
Identification of Primary Molecular Targets (e.g., Enzymes, Receptors, Proteins)
The primary molecular target of FG-2101 has been identified as UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). blacksmithmedicines.comdigitellinc.comprnewswire.comblacksmithmedicines.com LpxC is a crucial zinc-dependent metalloenzyme, specifically a hydrolase, that is conserved across Gram-negative bacteria. blacksmithmedicines.comprnewswire.comblacksmithmedicines.com This enzyme catalyzes the second and committed step in the biosynthesis of Lipid A, which serves as the hydrophobic anchor for lipopolysaccharide (LPS) in the bacterial outer membrane. nih.gov The LpxC enzyme is essential for the growth and viability of these bacteria. nih.govnih.govpatsnap.com Notably, the LpxC enzyme is absent in both Gram-positive bacteria and human cells, making it a highly attractive target for selective antibacterial therapy. blacksmithmedicines.comdigitellinc.comprnewswire.comblacksmithmedicines.com
Specificity and Selectivity Profiling
A critical feature of FG-2101 is its high degree of specificity for its intended target. Research findings indicate that the compound exhibits exceptional selectivity for LpxC. digitellinc.comglpbio.combioworld.com It shows more than 10,000-fold selectivity over other bacterial and human metalloenzymes, minimizing the potential for off-target interactions that could lead to unwanted side effects. digitellinc.combioworld.com This exquisite selectivity is a key characteristic that distinguishes it from other broad-spectrum enzyme inhibitors and underscores its design as a precision therapeutic agent. digitellinc.comglpbio.commedchemexpress.com
| Target | Selectivity Profile | Source |
|---|---|---|
| Bacterial LpxC | Primary Target | digitellinc.comprnewswire.comblacksmithmedicines.com |
| Other Bacterial Metalloenzymes | >10,000-fold lower activity | digitellinc.combioworld.com |
| Human Metalloenzymes | >10,000-fold lower activity | digitellinc.combioworld.com |
Receptor Binding Dynamics and Kinetics
The interaction of FG-2101 is with an enzyme, LpxC, rather than a classical signal-transducing receptor. The kinetics of this enzyme-inhibitor interaction are central to its potent activity. While specific on-rate (k_on) and off-rate (k_off) values for FG-2101 are not detailed in the available literature, related compounds in its class have been characterized as slow, tight-binding inhibitors with picomolar affinity. nih.gov The high potency of FG-2101, reflected in its nanomolar inhibitory concentration, suggests a strong and stable binding to the LpxC active site. digitellinc.com FG-2101 is a non-hydroxamate inhibitor, a chemical feature that distinguishes its binding mechanism from previous generations of LpxC inhibitors that were often limited by poor drug-like properties. blacksmithmedicines.comdigitellinc.comprnewswire.com The design of FG-2101 was achieved through a proprietary platform combining fragment-based and structure-based drug design to optimize interactions with the key metal ion in the enzyme's active site. blacksmithmedicines.comprnewswire.com
Enzyme Inhibition/Activation Studies
FG-2101 functions as a potent inhibitor of LpxC enzyme activity. It demonstrates nanomolar activity against the enzyme, with studies reporting a half-maximal inhibitory concentration (IC50) value of approximately 1 nM. digitellinc.comglpbio.combioworld.commedchemexpress.com This potent inhibition effectively shuts down the Lipid A biosynthetic pathway, leading to a bactericidal effect. nih.gov Unlike some molecules which can act as either inhibitors or activators depending on various factors, FG-2101 has been consistently characterized as a pure inhibitor of LpxC.
| Enzyme Target | Compound | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| LpxC | FG-2101 | ~1 nM | digitellinc.comglpbio.combioworld.commedchemexpress.com |
Downstream Signaling Pathway Modulation
Analysis of Cellular Pathway Perturbations (e.g., Wnt/TCF pathway, epigenomic regulation)
The primary cellular perturbation caused by FG-2101 is the direct and targeted disruption of the Lipid A biosynthetic pathway within Gram-negative bacteria. nih.govpatsnap.com Inhibition of LpxC prevents the production of Lipid A, which is an essential component of the lipopolysaccharide (LPS) that constitutes the outer leaflet of the outer membrane. nih.gov The downstream consequences of this pathway inhibition are severe for the bacterium. Studies on the effects of LpxC inhibitors show that this disruption leads to a loss of outer membrane integrity, an imbalance in phospholipid and LPS biosynthesis, and the elicitation of a cellular stress response. biorxiv.org Ultimately, the inability to synthesize Lipid A is lethal to the bacteria, resulting in a rapid bactericidal effect. nih.govnih.gov
There is no scientific evidence in the provided search results to suggest that FG-2101 modulates host cell signaling pathways such as the Wnt/TCF pathway or engages in epigenomic regulation. Its mechanism is confined to the inhibition of a specific, non-human bacterial enzyme and the subsequent disruption of a bacterial-specific biosynthetic pathway.
Investigation of Post-Translational Modifications
The activity of arsenic trioxide is intrinsically linked to its ability to induce specific post-translational modifications (PTMs) on the PML-RARα oncoprotein, as well as its wild-type counterpart, PML scienceopen.com. These modifications are crucial for the subsequent degradation of these proteins.
Protein Multimerization and SUMOylation:
A key event triggered by arsenic trioxide is the induction of PML and PML-RARα oligomerization nih.govdrugbank.com. Arsenic binding promotes the formation of disulfide-linked multimers of these proteins miami.edu. This increased oligomerization is a critical prerequisite for the subsequent post-translational modification by Small Ubiquitin-like Modifier (SUMO) proteins nih.govdrugbank.com. The arsenic-induced oligomerization enhances the interaction between PML and the SUMO-conjugating enzyme UBC9 nih.govresearchgate.net. This leads to increased SUMOylation of PML and PML-RARα, a process that marks them for degradation by the proteasome nih.govdrugbank.comnih.gov. The degradation of PML and PML-RARα is also facilitated by the E3 ubiquitin ligase RNF4, which is recruited to hypersumoylated PML researchgate.net.
While the effects of arsenic trioxide on SUMOylation and ubiquitination are well-documented, its impact on histone modifications such as H3K4me2 levels has not been extensively reported in the context of its primary mechanism of action in APL.
Gene Expression and Protein Expression Alterations
The treatment of APL cells with arsenic trioxide leads to significant changes in gene and protein expression profiles, which are associated with its therapeutic effects and the development of resistance.
Gene Expression Profiling in Drug Resistance:
Studies on ATO-resistant APL cells have identified distinct gene expression signatures. In resistant cell lines, there is an upregulation of anti-apoptotic genes such as APAF1, BCL2, BIRC3, and NOL3, and a downregulation of CD70 and IL10 compared to sensitive cells mdpi.com. Furthermore, treatment of sensitive APL cells with ATO has been shown to strongly increase the expression of the anti-apoptotic genes BIRC3, NOL3, and BCL2A1, while downregulating BCL2 mdpi.com. These findings suggest that alterations in the apoptotic pathway are a key aspect of both the response to and resistance against arsenic trioxide.
Whole Exome Sequencing in Resistant APL:
Whole-exome sequencing (WES) has been employed to identify genetic mutations associated with arsenic trioxide resistance in APL biorxiv.orgashpublications.org. In ATO-resistant cell lines, a significant number of mutated genes have been identified when compared to their sensitive parental counterparts biorxiv.orgashpublications.org. A notable finding is the high frequency of mutations in genes encoding cell surface proteins, particularly mucins (MUC4, MUC5B, MUC6, MUC16), and serine protease genes in resistant cells ashpublications.orgsgul.ac.uk. Additionally, specific mutations in the PML B2 domain, such as A216V, have been identified as conferring ATO resistance ashpublications.org.
| Gene Category | Upregulated Genes in ATO Resistance | Downregulated Genes in ATO Resistance |
|---|---|---|
| Apoptosis-Related | APAF1, BCL2, BIRC3, NOL3 | CD70, IL10 |
| Cell Surface Proteins (Mutated in Resistance) | MUC4, MUC5B, MUC6, MUC16 | |
| Serine Proteases (Mutated in Resistance) | PRSS1, PRSS3 |
Intermolecular and Intramolecular Interaction Dynamics
The therapeutic efficacy of arsenic trioxide is predicated on its direct and specific interaction with the PML-RARα oncoprotein, leading to a series of dynamic molecular events.
Ligand-Target Recognition Mechanisms
The primary molecular target of arsenic trioxide in APL is the PML protein and its oncogenic fusion partner, PML-RARα nih.govdrugbank.com. Research has demonstrated that arsenic directly binds to the PML moiety of the fusion protein nih.govresearchgate.net. Specifically, arsenic interacts with cysteine residues located within the zinc finger motifs of the PML RBCC domain nih.govresearchgate.net. This direct binding is a critical initiating step in the drug's mechanism of action nih.govdrugbank.com. The interaction is highly specific, as arsenic does not bind to the RARα portion of the fusion protein researchgate.net.
Conformational Changes and Allosteric Modulation
The binding of arsenic to the cysteine residues in the PML domain induces a conformational change in the protein researchgate.netresearchgate.net. This structural alteration is a key aspect of the drug's effect, as it triggers the subsequent oligomerization of PML and PML-RARα nih.govresearchgate.net. This mechanism can be viewed as a form of allosteric modulation, where the binding of a ligand at one site (the cysteine-rich zinc finger) regulates the protein's structure and its interaction with other proteins at a different site, in this case, enhancing its ability to multimerize and interact with the SUMOylation machinery nih.govresearchgate.net. Mutations in the amino acid residues involved in arsenic binding can lead to conformational changes that disrupt this interaction, resulting in drug resistance nih.gov.
Structural Basis of Binding and Activity
The structural underpinnings of arsenic's interaction with PML have been elucidated, providing a detailed picture of the binding event and its consequences. The B-box-2 (B2) domain of PML is the direct binding site for arsenic nih.govnih.gov.
The Arsenic-Binding Pocket:
The crystal structure of the PML B2 domain reveals an alpha helix that facilitates the trimerization of the B2 domain nih.govnih.gov. This trimerization is crucial as it positions a trio of cysteine residues to form an ideal binding pocket for arsenic nih.govnih.gov. Altering this trimeric structure or the cysteine residues within this pocket can impede the assembly of PML nuclear bodies, reduce PML SUMOylation, and prevent the degradation of PML-RARα, which mechanistically explains clinical resistance to arsenic trioxide nih.govnih.gov.
Mutations Conferring Resistance:
Mutations within this critical arsenic-binding region of the PML B2 domain have been identified in APL patients who are resistant to arsenic trioxide therapy nih.govnih.gov. For example, a mutation of Ser214 has been shown to disrupt the binding of arsenic to PML, leading to resistance nih.gov. This highlights the critical role of the structural integrity of this region for the therapeutic activity of arsenic trioxide.
| Molecular Event | Key Interacting Molecules | Consequence |
|---|---|---|
| Ligand Binding | Arsenic trioxide, Cysteine residues in PML B2 domain | Formation of a stable complex |
| Conformational Change | PML-RARα | Altered protein folding |
| Protein Multimerization | PML-RARα monomers | Formation of oligomers |
| SUMOylation | UBC9, SUMO proteins | Attachment of SUMO to PML-RARα |
| Proteasomal Degradation | RNF4, Ubiquitin, Proteasome | Clearance of the oncoprotein |
Preclinical Biological Activity and Models of Research
In Vitro Cellular and Biochemical Studies
In vitro studies provide foundational insights into the direct effects of S2101 on biological targets and cellular processes.
Cell Line-Based Assays for Biological Response
Cell line-based assays have been instrumental in characterizing the biological response to this compound. This compound functions as a potent inhibitor of lysine-specific demethylase 1 (LSD1), demonstrating an IC50 of 0.99 μM, a Ki of 0.61 μM, and a Kinact/Ki of 4560 M/s. medchemexpress.com Its inhibitory activity is significantly more selective for LSD1 compared to other related enzymes, showing much lower inhibition against MAO-B (Ki=17 µM, Kinact/Ki=18 M/s) and MAO-A (Ki=110 µM, Kinact/Ki=60 M/s). medchemexpress.com
In human embryonic kidney 293T (HEK293T) cells, treatment with this compound leads to a dose-dependent increase in the levels of H3K4me2, indicating the inactivation of LSD1, which is responsible for demethylating this histone mark. medchemexpress.com The levels of histone H3 and LSD1 protein in nuclear extracts of these cells remained largely unaffected during this compound treatment. medchemexpress.com Comparative studies suggest that this compound exhibits approximately 50-fold stronger LSD1 inhibition activity in human cells compared to 2-PCPA. medchemexpress.com
Research in the SKOV3 human ovarian cancer cell line has shown that this compound inhibits cell viability in both concentration- and time-dependent manners. nih.gov Treatment with this compound also induced apoptosis and autophagy in SKOV3 cells. nih.gov
| Cell Line | Target/Effect | Key Finding | Citation |
| HEK293T | LSD1 inhibition, H3K4me2 levels | Dose-dependent increase in H3K4me2, indicating LSD1 inactivation. | medchemexpress.com |
| SKOV3 | Cell viability, Apoptosis, Autophagy, AKT/mTOR | Inhibited viability, induced apoptosis and autophagy, suppressed AKT/mTOR. | nih.gov |
Organoid and 3D Culture Model Systems
Organoid and 3D culture systems are increasingly utilized to better mimic the complexity of in vivo tissues and tumors compared to traditional 2D cell cultures. frontiersin.orgnih.gov These models can reproduce aspects of morphological structure, physiological function, and cellular interactions of source tissues. frontiersin.orgnih.gov While organoids offer advantages for studying disease mechanisms and drug screening frontiersin.orgnih.gov, specific data detailing the use of this compound in organoid or 3D culture model systems were not available in the provided search results.
Assay Development and Validation for Mechanistic Studies
The investigation of this compound's mechanism of action has necessitated the development and application of various biochemical and cell-based assays. The determination of IC50, Ki, and Kinact/Ki values for LSD1 and related enzymes like MAO-A and MAO-B are results of specific biochemical assays designed to quantify enzyme inhibition kinetics. medchemexpress.com Cellular assays were developed and utilized to measure the impact of this compound on downstream markers of LSD1 activity, such as the dose-dependent increase in H3K4me2 levels in HEK293T cells. medchemexpress.com Furthermore, cell viability assays, as well as assays to detect apoptosis and autophagy, were employed to assess the biological response of cancer cell lines like SKOV3 to this compound treatment. nih.gov Mechanistic studies in SKOV3 cells also involved assays to evaluate the effect of this compound on the AKT/mTOR signaling pathway, showing decreased levels of phosphorylated AKT and mTOR. nih.gov The development and validation of such assays are crucial for obtaining reliable and accurate data in preclinical research. researchgate.netnih.gov
In Vivo Animal Models for Mechanistic Insights
In vivo animal models are essential for evaluating the biological activity of compounds within a complex living system and gaining mechanistic insights that cannot be fully captured by in vitro methods. nih.govahajournals.org
Development and Application of Relevant Preclinical Animal Models
Relevant preclinical animal models are developed and applied to study the effects of compounds in a physiological context. For this compound, which has shown activity against ovarian cancer cells in vitro nih.gov, cancer animal models would be relevant for in vivo investigation. While the search results indicate that in vivo studies using cancer animal models for this compound are currently underway nih.gov, specific details regarding the types of models developed or applied were not available in the provided snippets. Preclinical animal models for cancer research include various xenograft models where human cancer cells are transplanted into immunodeficient mice, or syngeneic models using immunocompetent mice and mouse cancer cell lines. nih.gov
Investigation of Systemic Effects and Pathway Modulation in Animal Systems
Studies utilizing animal-derived models have begun to explore the effects of S 2101 on biological pathways. One notable investigation employed a model of herpes simplex virus (HSV) latency in mouse sympathetic neurons isolated from the superior-cervical ganglia to study viral reactivation nih.gov. In this model, S 2101 was used to assess the role of LSD1 inhibition in the process of HSV reactivation induced by forskolin (B1673556) nih.gov.
Detailed research findings from this study indicated that S 2101 influenced the expression of viral lytic transcripts. Specifically, treatment with S 2101 at a concentration of 20 µM impacted the levels of ICP27 and gC viral lytic transcripts at 20 hours post-forskolin treatment nih.gov. Furthermore, S 2101 (20 µM) was observed to affect the number of Us11-GFP-positive neurons, a measure of viral reactivation nih.gov.
Computational and Theoretical Modeling Approaches
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand within a target protein's binding site and to simulate the dynamic behavior of the molecular complex over time.
Prediction of Ligand-Target Binding Modes
Studies on LSD1 inhibitors, including compounds structurally related to S 2101, have utilized structural analysis to understand their interaction with the LSD1 enzyme. The design of candidate compounds to inhibit LSD1 has been based on the known structures of LSD1 and monoamine oxidase B (MAO-B) in complex with derivatives like tranylcypromine (B92988) (2-PCPA). nih.gov Structural analyses of LSD1 co-crystallized with S 2101 and other related N-alkylated inhibitors have confirmed how substituents on the compound can enhance the potency of a 2-PCPA-based LSD1 inhibitor. patsnap.com These structural insights are crucial for predicting and understanding the specific binding modes of S 2101 within the LSD1 active site, revealing interactions with surrounding residues that contribute to enhanced stability of the inhibitor-FAD adduct. nih.govpatsnap.com
Simulation of Molecular Interactions and Conformational Changes
While specific detailed molecular dynamics simulation studies solely focused on S 2101 and its interaction with LSD1 were not extensively detailed in the provided search results, molecular dynamics simulations are a standard technique in studying protein-ligand complexes following docking or crystallographic studies. The mention of molecular dynamics simulation services in the context of S 2101 suggests that such studies are relevant for this compound class and can be employed to simulate the dynamic interactions between S 2101 and its target, including potential conformational changes in the enzyme or the ligand upon binding. medchemexpress.com Such simulations can provide information on the stability of the binding pose, the flexibility of the binding site, and the influence of the solvent environment, offering a more complete picture of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis involves developing predictive models that correlate structural properties of compounds with their biological activity.
Development of Predictive Models for Biological Activity
S 2101 is a derivative of trans-2-phenylcyclopropylamine, a class of compounds for which Structure-Activity Relationship (SAR) studies have been conducted to optimize their inhibitory activity against LSD1. nih.gov SAR analysis, which is foundational to QSAR, involves systematically modifying the chemical structure of a compound and observing the effect on its biological activity. The development of S 2101, exhibiting stronger LSD1 inhibition and weaker inhibition of monoamine oxidases compared to tranylcypromine, is a direct outcome of such structure-guided design and SAR exploration. nih.gov While specific QSAR models predicting the activity of S 2101 were not explicitly detailed, the reported differences in inhibitory activity based on structural modifications (e.g., N-substituents) indicate that the underlying data and principles for developing QSAR models for this class of LSD1 inhibitors exist and have likely informed the design process. nih.govpatsnap.com
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology approaches aim to understand the complex interactions of a drug within a biological system, considering multiple targets and pathways.
Integration of Omics Data for Mechanistic Understanding
Information specifically detailing the application of comprehensive network pharmacology or systems biology approaches, including the integration of omics data, to elucidate the complete mechanistic understanding of S 2101 was not prominently featured in the provided search results. While S 2101's role as an LSD1 inhibitor implies involvement in epigenetic regulation and downstream cellular pathways relevant to processes like gene expression and cell proliferation, and studies have explored its effects in specific biological contexts such as protecting auditory hair cells or influencing HSV-1 reactivation, these investigations did not explicitly describe a full network pharmacology or systems biology analysis integrating various omics datasets to map the compound's global effects. patsnap.comtandfonline.combiorxiv.orgresearchgate.net Therefore, detailed research findings on the application of these specific computational methodologies for S 2101 within the scope of omics data integration for a broader mechanistic understanding were not found.
Inhibition Data for S 2101
Based on reported experimental findings, S 2101 demonstrates potent inhibitory activity against LSD1 with significantly lower activity against MAO-A and MAO-B. nih.govmedchemexpress.com The following table summarizes key inhibition parameters:
Prediction of Multi-Target Interactions
Computational methods play a crucial role in modern drug discovery by predicting potential interactions between compounds and multiple biological targets arxiv.orggreyc.frplos.org. These approaches aim to identify compounds that may exert effects on several proteins or pathways, which is relevant for understanding polypharmacology and potential off-target effects. Techniques often involve analyzing chemical structures, biological activity data, and network-based methods to infer interactions greyc.frplos.org. Various computational models, including machine learning algorithms and network analysis, are employed to predict drug-target interactions, including potential multi-target profiles arxiv.orggreyc.frplos.org.
Note: Specific research findings or data tables detailing the prediction of multi-target interactions for the compound S 2101 within this framework were not found in the conducted searches.
Theoretical Frameworks for Complex Biological Processes
Theoretical frameworks and computational modeling are essential tools for understanding complex biological processes that are difficult to study solely through experimental means numberanalytics.comucsc.eduubc.ca. These approaches can provide insights into the underlying mechanisms and dynamics of biological systems.
Modeling of Protein Oligomerization and Functional Units
Protein oligomerization, the process by which multiple protein molecules associate to form functional complexes, is critical for many cellular processes nih.govesf.edu. Theoretical models and computational simulations are used to study the mechanisms of protein-protein interactions, the formation of oligomeric structures, and their stability and function nih.govplos.orgnih.gov. These models can explore factors influencing oligomerization, such as protein sequence, structure, and environmental conditions plos.orgnih.gov. Computational methods can predict protein-protein interaction interfaces and model the assembly of subunits into larger complexes nih.govpnas.orgmdpi.com.
Note: Specific theoretical modeling or computational studies focusing on the oligomerization and functional units involving the compound S 2101 were not found in the conducted searches.
Synthetic Chemistry and Structural Modification for Research Probes
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how modifications to a compound's chemical structure affect its biological activity tandfonline.commdpi.comnih.govchinesechemsoc.orgresearchgate.netacs.org. S 2101 is characterized as a LSD1 inhibitor tocris.commedchemexpress.com. It exhibits an IC50 of 990 nM and a Ki of 610 nM for LSD1 tocris.commedchemexpress.com. Furthermore, S 2101 shows selectivity over related monoamine oxidases, with Ki values of 17 µM for MAO-B and 110 µM for MAO-A tocris.commedchemexpress.com.
Research has involved the synthesis of analogues based on the structure of S 2101 to explore the SAR of LSD1 inhibitors researchgate.net. For instance, N-alkylated 2-PCPA-based inhibitors, such as S2116 and S2157, were synthesized based on the previously developed S 2101 researchgate.net. These analogues demonstrated enhanced potency for LSD1, showing a 2.0- to 2.6-fold improvement compared to S 2101 researchgate.net. They also exhibited improved selectivity over MAOs researchgate.net. These studies highlight the importance of targeted structural modifications to optimize the inhibitory activity and selectivity of compounds targeting LSD1.
Biological Activity Data for S 2101
| Target | Activity (IC₅₀ or Kᵢ) | Value | Unit |
| LSD1 | Kᵢ | 610 | nM |
| LSD1 | IC₅₀ | 990 | nM |
| MAO-B | Kᵢ | 17 | µM |
| MAO-A | Kᵢ | 110 | µM |
Radiosynthesis for Receptor Binding Assays and Target Occupancy Studies
Radiosynthesis involves incorporating radioactive isotopes into a compound to create a radioligand, which can be used in studies such as receptor binding assays and Positron Emission Tomography (PET) for target occupancy determination researchgate.netcaltech.eduxml-journal.netacs.org. These studies are crucial for quantifying the interaction of a compound with its biological target in vitro and in vivo.
In the context of LSD1 inhibitors, including the series to which S 2101 belongs, radiosynthesis of a positron-emitting analog has been reported researchgate.net. This radiolabeled compound was used to obtain preliminary biodistribution data and whole brain time-activity curves in rodents researchgate.net. While the specific radiosynthesis procedure for S 2101 or its direct analogues like S2116 or S2157 is not detailed in the provided snippets, the use of radiosynthesis in this class of compounds underscores its importance for evaluating pharmacokinetic properties and target engagement in living systems researchgate.netacs.org. Commonly used isotopes for radiosynthesis in PET imaging include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) caltech.eduxml-journal.netacs.org.
Advanced Research Methodologies and Technological Innovations
Development of Novel Assays for Mechanistic Investigations
To dissect the precise mechanisms through which S 2101 exerts its effects, researchers have employed a suite of novel and advanced assays. These techniques go beyond simple viability measurements to probe the compound's impact on gene expression, protein levels, and epigenetic states.
One key area of investigation involves quantifying the molecular consequences of LSD1 inhibition. LSD1 primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), functioning as a transcriptional co-repressor or co-activator. nih.gov Assays are therefore designed to measure changes in these specific histone marks and the expression of downstream target genes.
In studies investigating the role of LSD1 in viral reactivation, for instance, Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) has been a critical tool. This assay allows for the precise measurement of viral lytic transcript levels, such as ICP27 and gC, providing direct evidence of how LSD1 inhibition by compounds like S 2101 affects viral gene expression. researchgate.netresearchgate.net Similarly, in cancer research, mechanistic studies have utilized a range of assays including Chromatin Immunoprecipitation (ChIP) coupled with sequencing (CUT&Tag-seq) to map LSD1's genomic enrichment, RNA-sequencing (RNA-seq) to assess global changes in gene expression, and Western blot analysis to detect alterations in specific protein levels, such as α-SMA and collagen I. researchgate.net
These methodologies provide a detailed view of the molecular events triggered by S 2101, linking the inhibition of its primary target, LSD1, to functional cellular outcomes.
| Assay Type | Purpose in S 2101 Research | Typical Endpoint Measured | Reference |
|---|---|---|---|
| RT-qPCR | To quantify changes in the expression of specific target genes following S 2101 treatment. | mRNA levels of specific genes (e.g., viral lytic transcripts). | researchgate.netresearchgate.net |
| Western Blot | To measure changes in the protein levels of LSD1 targets or downstream effectors. | Protein expression levels (e.g., α-SMA, Collagen I, H3K4me2). | researchgate.net |
| CUT&Tag-seq | To identify the specific genomic locations where LSD1 is active and how this is affected by S 2101. | Genomic enrichment of LSD1 at promoter regions of target genes. | researchgate.net |
| RNA-seq | To obtain a global, unbiased view of how S 2101 alters the entire transcriptome. | Differentially expressed genes across the genome. | researchgate.netoup.com |
| HTRF Assay | To determine the in vitro potency of S 2101 in inhibiting LSD1 enzymatic activity. | IC50 value (concentration for 50% inhibition). | nih.gov |
Application of Advanced Imaging Techniques for Molecular Visualization
Advanced imaging techniques are indispensable for visualizing the subcellular effects of S 2101, providing spatial and temporal context to the data generated by biochemical assays. These methods allow researchers to observe changes in protein localization, expression, and the co-localization of different molecules within the cell following treatment with the compound.
Immunofluorescence is a cornerstone technique in this domain. It has been used to detect the expression and localization of proteins like LSD1 and α-SMA in mouse liver tissue, offering visual confirmation of the molecular changes induced by pathological conditions and therapeutic interventions. researchgate.net In the context of S 2101 research, this technique can be used to visualize the expected increase in histone methylation marks (e.g., H3K4me2) within the nucleus of treated cells, providing direct visual proof of the inhibitor's on-target effect. Furthermore, immunofluorescence can reveal the co-localization of LSD1 with other proteins in repressive or activating complexes, and how this might be disrupted by S 2101.
| Imaging Technique | Application in S 2101 Research | Information Gained | Reference |
|---|---|---|---|
| Immunofluorescence (IF) | Detecting changes in the expression and subcellular localization of specific proteins. | Visual evidence of target engagement (e.g., increased H3K4me2) and downstream pathway modulation. | researchgate.net |
| Confocal Microscopy | High-resolution imaging of fluorescently labeled molecules within cells and tissues. | Detailed spatial relationships between LSD1 and other nuclear proteins; visualization of chromatin structure changes. | researchgate.net |
Integration of Multi-Omics Data in Preclinical Research
The complexity of the biological response to an epigenetic modulator like S 2101 necessitates an integrated, systems-level approach. Preclinical research is increasingly integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics (such as lipidomics)—to build a comprehensive model of the drug's activity. spandidos-publications.com
This strategy moves beyond a single-target, single-pathway analysis to understand the broader network effects of LSD1 inhibition. For example, transcriptomic data (from RNA-seq) can identify all the genes whose expression is altered by S 2101. oup.com This can then be layered with proteomic data to confirm whether changes in mRNA translate to changes in protein levels and to identify post-translational modifications. nih.govresearchgate.net Furthermore, lipidomic profiling has been used to reveal unexpected links between LSD1 inhibition and the regulation of lipid metabolism in cancer cells, opening new avenues for understanding the compound's full mechanistic breadth. spandidos-publications.com
By integrating these diverse datasets, researchers can identify novel biomarkers of response, uncover mechanisms of resistance, and better predict the therapeutic potential and possible off-target effects of S 2101 before it enters clinical trials.
| Omics Type | Contribution to S 2101 Research | Example Finding | Reference |
|---|---|---|---|
| Transcriptomics | Provides a genome-wide view of gene expression changes induced by S 2101. | Identification of key oncogenic pathways, like Myc-regulated genes, being downregulated by LSD1 inhibition. | oup.com |
| Proteomics | Quantifies changes in the cellular proteome, confirming gene expression changes and identifying protein-level regulation. | Rapidly identifying LSD1 as an overexpressed, actionable therapeutic target in a patient's tumor tissue. | nih.gov |
| Lipidomics | Analyzes the global lipid profile to uncover effects on cellular metabolism. | Revealed that LSD1 inhibition significantly alters the lipidome of cancer cells, particularly sphingolipid levels. | spandidos-publications.com |
Ethical Considerations in Preclinical Research Methodologies
The preclinical investigation of any new chemical entity, including S 2101, is governed by stringent ethical principles, particularly concerning the use of animal models. The guiding framework for this research is the principle of the 3Rs: Replacement, Reduction, and Refinement. imavita.comnih.gov
Replacement encourages the use of non-animal methods whenever possible. hpra.ie For S 2101, this includes extensive use of in vitro models such as cancer cell lines and organoids to determine potency, selectivity, and basic mechanisms of action before progressing to in vivo studies. researchgate.netinterpharma.ch
Reduction aims to minimize the number of animals used by employing robust experimental design and statistical analysis. imavita.comhpra.ie This involves using appropriate power calculations to ensure that the minimum number of animals are used to obtain scientifically valid and reproducible data.
Refinement focuses on modifying procedures to minimize animal pain, suffering, and distress. imavita.comhpra.ie This includes establishing clear humane endpoints, using appropriate anesthesia and analgesia, and ensuring high standards of animal housing and care. hpra.ie
Beyond the 3Rs, the study of epigenetic modulators like S 2101 introduces specific ethical considerations. Because epigenetic marks can be influenced by environmental factors and are potentially heritable, research in this area raises unique questions about data privacy and the potential for stigmatization based on an individual's epigenetic profile. researchgate.netnih.govresearchgate.net While these concerns are more prominent in the clinical setting, the foundational preclinical research must be conducted with an awareness of these future implications, ensuring that data is handled responsibly and that the potential societal impact is considered. columbia.edu
| Ethical Principle | Application in S 2101 Preclinical Research | Reference |
|---|---|---|
| Replacement | Prioritizing cell-based assays and computer modeling to screen and characterize the compound before animal testing. | nih.govhpra.ieinterpharma.ch |
| Reduction | Using optimized experimental designs and statistical methods to obtain meaningful data from the fewest animals possible. | imavita.comhpra.ie |
| Refinement | Minimizing animal distress through careful handling, appropriate housing, and the use of analgesics. | imavita.comhpra.ie |
| Epigenetic Data Privacy | Establishing robust data protection protocols for sensitive epigenetic information generated during research. | researchgate.netcolumbia.edu |
Future Directions and Unanswered Questions in the Research of Compound/entity Identifier
Identification of Novel Binding Partners and Off-Targets
A primary avenue of future investigation will be the comprehensive identification of S 2101's binding partners and potential off-targets. Elucidating the full spectrum of molecular interactions is paramount to understanding its biological activity and predicting its broader physiological effects. The unintended interaction of a compound with proteins other than the intended target, known as off-target effects, can lead to unforeseen biological consequences.
Future research will necessitate the use of advanced proteomic and genomic screening techniques to map the complete interactome of S 2101. Methodologies such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens will be instrumental in identifying novel protein binding partners. Concurrently, computational docking studies and high-throughput screening against diverse protein panels will be crucial for predicting and validating potential off-target interactions. A deeper understanding of these interactions will provide a more complete picture of the compound's mechanism of action and potential for therapeutic development.
Elucidating Complex Regulatory Networks
Beyond direct binding events, a significant challenge lies in unraveling the complex regulatory networks modulated by S 2101. Biological systems are governed by intricate webs of signaling pathways and gene regulatory networks, and a compound's effect is often the result of a cascade of downstream events. Gene regulatory networks are the complex systems of molecular interactions that govern the expression of genes within a cell.
Future studies will need to employ systems biology approaches to map the global changes in gene expression, protein phosphorylation, and metabolite levels induced by S 2101. Techniques such as RNA-sequencing (RNA-seq), proteomics, and metabolomics will be essential to capture the dynamic cellular response to the compound. Integrating these multi-omics datasets will be key to constructing comprehensive models of the regulatory networks perturbed by S 2101, offering insights into its broader physiological impact.
Advancements in Preclinical Modeling to Mimic Biological Complexity
The development and utilization of more sophisticated preclinical models will be critical to accurately predict the in vivo effects of S 2101. Traditional two-dimensional cell culture systems often fail to recapitulate the complex microenvironment of living tissues. Therefore, a move towards more biologically relevant models is imperative for advancing our understanding.
The next wave of research will focus on leveraging three-dimensional (3D) organoid cultures and patient-derived xenograft (PDX) models. Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the architecture and function of specific organs, providing a more accurate platform for studying compound efficacy and toxicity. PDX models, where patient tumor tissue is implanted into immunodeficient mice, offer a valuable tool for assessing the compound's activity in a system that retains the heterogeneity of human tumors. These advanced models will be instrumental in bridging the gap between in vitro findings and clinical predictability.
Translational Research Avenues (emphasizing the mechanistic bridge, not clinical outcome)
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. umn.eduthermofisher.com For S 2101, a key focus will be on establishing a clear mechanistic bridge between preclinical observations and potential therapeutic strategies, without presupposing clinical outcomes. This involves identifying robust biomarkers that can track the compound's activity and predict response in more complex biological systems.
Future translational efforts will concentrate on validating the on-target and off-target effects of S 2101 in preclinical models that more closely mimic human physiology. This includes the use of humanized mouse models, where components of the mouse immune system are replaced with human counterparts, to better understand potential immunomodulatory effects. The identification of pharmacodynamic biomarkers—molecular indicators of drug activity—will be a critical step in establishing a clear line of sight from the laboratory to potential future clinical investigations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
